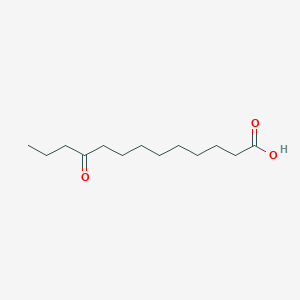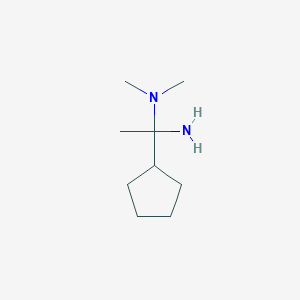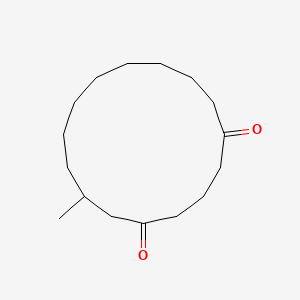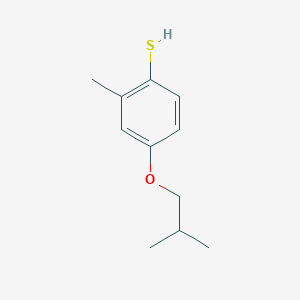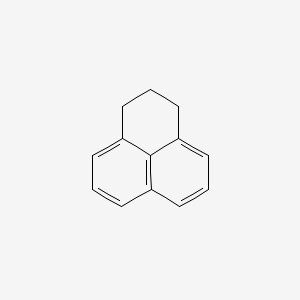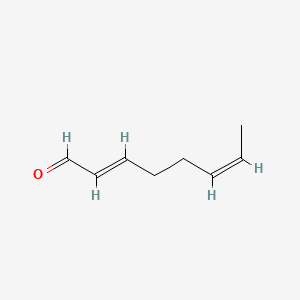
(2E,6Z)-2,6-Octadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6Z)-2,6-Octadienal: is an organic compound with the chemical formula C10H16O . It is characterized by the presence of two double bonds located at the 2nd and 6th positions of the carbon chain. This compound is a liquid with a distinct fragrance and is soluble in various organic solvents such as alcohols, ethers, and ketones . It is widely used in the food and perfume industries due to its unique aroma.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing (2E,6Z)-2,6-Octadienal involves the Wittig reaction. This process includes reacting a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the Wittig reaction due to its efficiency and high yield. The process is optimized to minimize the use of expensive reagents and reduce the number of steps required .
化学反応の分析
Types of Reactions: (2E,6Z)-2,6-Octadienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Produces (2E,6Z)-2,6-Octadienoic acid.
Reduction: Produces (2E,6Z)-2,6-Octadienol.
Substitution: Produces various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: (2E,6Z)-2,6-Octadienal is used as a precursor in the synthesis of more complex organic molecules. It is also utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: In the food industry, this compound is used as a flavoring agent to enhance the taste and aroma of various products. In the perfume industry, it is used to create fragrances with unique scents .
作用機序
The mechanism of action of (2E,6Z)-2,6-Octadienal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various cellular processes, including signal transduction and gene expression .
類似化合物との比較
(2E,6Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol: This compound has similar structural features but includes hydroxyl groups at the 1st and 8th positions.
N-isobutyl-2,6,8-decatrienamide: Another compound with a similar conjugated diene system but with an amide functional group.
Uniqueness: (2E,6Z)-2,6-Octadienal is unique due to its specific double bond configuration and aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
76917-23-2 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
(2E,6Z)-octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2-,7-6+ |
InChIキー |
CBXNRMOWVZUZQA-BRXUXDTNSA-N |
異性体SMILES |
C/C=C\CC/C=C/C=O |
正規SMILES |
CC=CCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


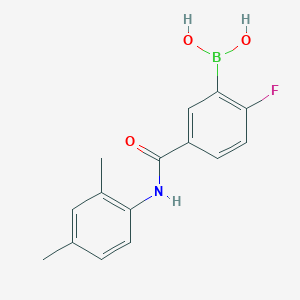
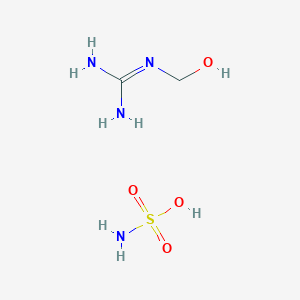
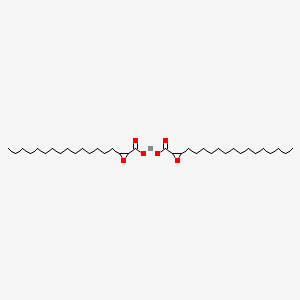
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)


![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
